![molecular formula C13H16N2O3 B1531072 Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate CAS No. 120436-01-3](/img/structure/B1531072.png)
Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate
Descripción general
Descripción
Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate is a chemical compound with the molecular weight of 319.36 . It has the IUPAC name benzyl 2-[2-(cyclopropylamino)-2-oxoethylamino]-2-oxoethylcarbamate .
Synthesis Analysis
The synthesis of carbamates like this compound can be achieved through carbamoylation . This process involves a one-pot reaction of carbonylimidazolide in water with a nucleophile .Molecular Structure Analysis
The InChI code for this compound is1S/C16H21N3O4/c1-19(10-14(20)18-13-7-8-13)15(21)9-17-16(22)23-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,22)(H,18,20) . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific reactions involving this compound are not available, carbamates in general can undergo various reactions . For instance, they can be formed in situ and subsequently reacted with substituted phenols .Aplicaciones Científicas De Investigación
Antitumor Activities
- R17934-NSC 238159, a compound related to carbamates, demonstrated activity against various types of leukemia and carcinomas. Its low toxicity and effectiveness in therapeutic doses highlight its potential for clinical applications (Atassi & Tagnon, 1975).
Agricultural Applications
- Carbendazim and tebuconazole, two carbamate compounds, are used for the prevention and control of fungal diseases in agriculture. Their encapsulation in solid lipid nanoparticles and polymeric nanocapsules offers improved release profiles and reduced environmental toxicity (Campos et al., 2015).
Synthetic Chemistry
- Mechanochemical synthesis using 1,1′-Carbonyldiimidazole (CDI) as an acylation agent for the preparation of carbamates, including anticonvulsant N-methyl-O-benzyl carbamate, demonstrates an eco-friendly and efficient method for carbamate synthesis (Lanzillotto et al., 2015).
Pharmaceutical and Clinical Research
- Carbendazim's (methyl 2-benzimidazolecarbamate) inhibition of cancer cell proliferation through suppression of microtubule dynamics, inducing G2/M arrest in tumor cells, underlines its potential for clinical development against cancer (Yenjerla et al., 2009).
Environmental and Analytical Chemistry
- Novel methodologies for the determination of carbamate pesticides in environmental samples using conductive diamond electrodes for electrochemical detection. This approach offers sensitive, stable, and sustainable detection methods for monitoring pesticide levels in water (Rao et al., 2002).
Propiedades
IUPAC Name |
benzyl N-[2-(cyclopropylamino)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(15-11-6-7-11)8-14-13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUOEOAKLLAHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
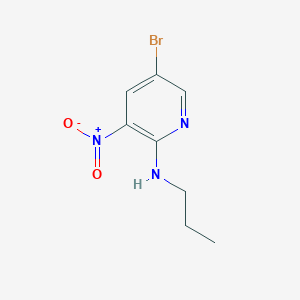
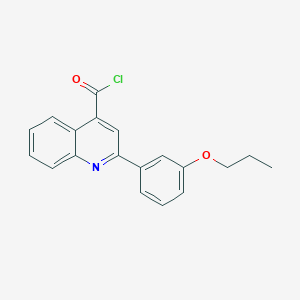
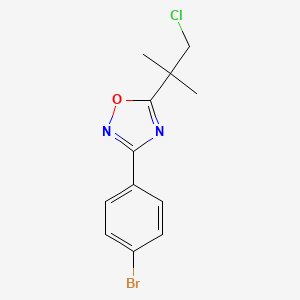

![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline](/img/structure/B1530997.png)
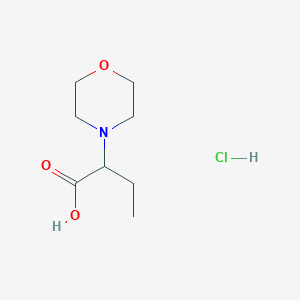

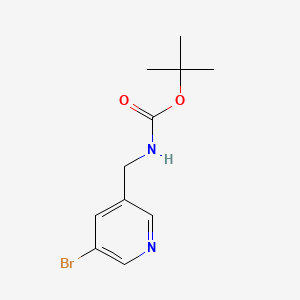

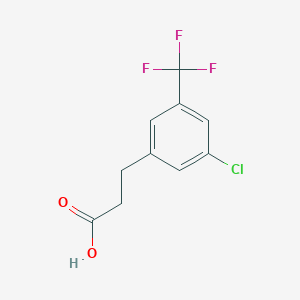

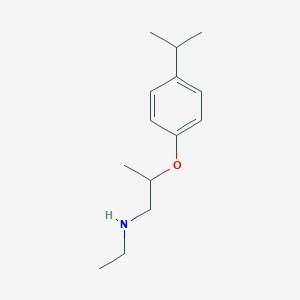
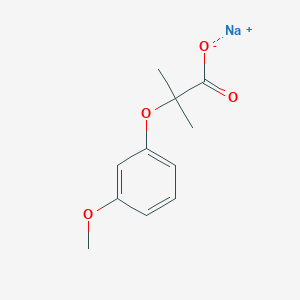
![[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1531012.png)
